Methyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate hydrochloride
Description
Methyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate hydrochloride (CAS: 1235440-80-8) is a hydrochloride salt of a benzoate ester derivative bearing a 2-amino-1,3-thiazole substituent. The compound features a benzyl group linked via a methylene bridge to the 5-position of the thiazole ring, with an ester group at the 3-position of the benzene ring.
The 2-amino-thiazole moiety is a common pharmacophore in drug discovery due to its hydrogen-bonding capacity and metabolic stability. The hydrochloride salt form enhances solubility in polar solvents, which is advantageous for formulation and biological testing.
Properties
IUPAC Name |
methyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S.ClH/c1-16-11(15)9-4-2-3-8(5-9)6-10-7-14-12(13)17-10;/h2-5,7H,6H2,1H3,(H2,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNSYZKCYAQTLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CC2=CN=C(S2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets, including enzymes and receptors in the biological systems.
Mode of Action
For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death.
Biochemical Pathways
Thiazole derivatives have been reported to activate or stop biochemical pathways and enzymes, or stimulate or block receptors in the biological systems.
Pharmacokinetics
The solubility of a compound in water, alcohol, and ether can influence its bioavailability.
Biochemical Analysis
Biochemical Properties
Methyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including this compound, have been shown to inhibit certain enzymes involved in microbial growth, making them effective antimicrobial agents. Additionally, this compound can interact with proteins involved in cell signaling pathways, potentially modulating their function.
Cellular Effects
This compound affects various cell types and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes. This compound may also affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to altered metabolite levels.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Thiazole derivatives, including this compound, can bind to specific enzymes, inhibiting their activity and disrupting essential biochemical pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under certain conditions, but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including altered gene expression and metabolic changes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial or anticancer activity. At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to altered energy production and metabolic imbalances. Additionally, it may affect the synthesis and degradation of other biomolecules, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. For instance, the compound may accumulate in specific organelles, such as mitochondria or the nucleus, where it can exert its effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production and metabolic pathways. Alternatively, it may be directed to the nucleus, where it can modulate gene expression and cell signaling pathways.
Biological Activity
Methyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer applications. The thiazole ring in its structure contributes significantly to its pharmacological properties, making it a subject of interest for medicinal chemistry.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 284.76 g/mol. The compound features a thiazole moiety, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing thiazole rings exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that thiazole derivatives can inhibit the growth of various bacterial and fungal strains. For instance, certain derivatives have demonstrated effectiveness against Candida albicans and Aspergillus niger with minimum inhibitory concentration (MIC) values ranging from 3.92 to 4.23 mM .
- Anticancer Properties : Thiazole derivatives have been reported to act as TLR7 agonists, which can be beneficial in treating cancers and infectious diseases .
Antimicrobial Studies
A comprehensive study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The findings are summarized in the following table:
| Compound | Target Organism | MIC (mM) |
|---|---|---|
| Compound A | E. coli | 0.0195 |
| Compound B | Bacillus mycoides | 0.0048 |
| Compound C | C. albicans | 0.039 |
| Methyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate HCl | A. niger | 4.01 |
These results indicate that while some derivatives show potent activity, this compound exhibits moderate activity compared to reference drugs such as ciprofloxacin and fluconazole .
Structure–Activity Relationship (SAR)
The structure–activity relationship analysis revealed that the presence of electron-withdrawing groups such as nitro or electron-donating groups like methoxy in specific positions on the benzene ring enhances biological activity . This suggests potential modifications to improve efficacy.
Case Studies
Several case studies highlight the therapeutic potential of thiazole-containing compounds:
- Case Study on Anticancer Activity : A study examined the effects of various thiazole derivatives on cancer cell lines, revealing that some compounds could induce apoptosis in cancer cells through TLR7 pathway activation .
- Case Study on Antifungal Resistance : Another investigation focused on the antifungal properties against resistant strains of Candida. Results indicated that thiazole derivatives could restore sensitivity to conventional antifungal agents .
Scientific Research Applications
Medicinal Chemistry
Methyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate hydrochloride has been investigated for its potential therapeutic effects. Thiazole derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties. The compound's structure suggests it may interact with biological targets effectively.
Case Study: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of thiazole derivatives, this compound demonstrated significant inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics .
Cellular Effects
Research indicates that this compound influences cellular processes by altering signaling pathways. It has been shown to affect cell viability and proliferation in cancer cell lines, indicating potential as a chemotherapeutic agent .
Table: Cellular Effects of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 25 | Inhibition of metastasis |
Synthesis of Novel Compounds
This compound serves as an intermediate in the synthesis of more complex thiazole derivatives. Its ability to undergo further chemical modifications allows researchers to explore new compounds with enhanced biological activities.
Example: Synthesis Pathway
The synthesis of a novel thiazole derivative involved the reaction of this compound with various electrophiles, leading to products with improved pharmacological profiles .
Research on Drug Resistance
Studies have also focused on the role of this compound in overcoming drug resistance in cancer therapy. By modulating specific pathways associated with resistance mechanisms, this compound may enhance the efficacy of existing chemotherapeutics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Variations
Compound 1: Methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoate hydrochloride (CAS: 1279219-12-3)
- Structure : Replaces the thiazole ring with a 1,2,4-triazole.
- Reduced metabolic stability compared to thiazoles due to higher susceptibility to oxidation .
- Molecular Formula : C₁₀H₁₁ClN₄O₂ | Molecular Weight : 254.67 g/mol .
Compound 2 : [3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride (CAS: 325491-86-9)
- Structure : Substitutes the benzoate ester with a propylamine chain and a 4-methyl-thiazole.
- The propylamine linker introduces basicity, altering pharmacokinetic profiles .
- Molecular Formula : C₇H₁₁ClN₂S | Molecular Weight : 202.69 g/mol .
Analogues with Modified Linkers or Substituents
Compound 3: Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride (CAS: 2155852-86-9)
- Structure : Replaces the thiazole-methyl group with a cyclopropylamine.
- Impact :
- Molecular Formula: C₁₁H₁₄ClNO₂ | Molecular Weight: 227.69 g/mol .
Compound 4: 4-Amino-2-methyl-5-phenylthiazole Hydrochloride (CAS: 1461714-51-1)
- Structure : Features a phenyl group at the 5-position of the thiazole instead of the benzyl ester.
- Impact: The phenyl group increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility.
- Molecular Formula : C₁₀H₁₁ClN₂S | Molecular Weight : 226.72 g/mol .
Physicochemical and Pharmacokinetic Comparison
| Property | Main Compound | Compound 1 | Compound 4 |
|---|---|---|---|
| Molecular Weight | ~280 g/mol (estimated) | 254.67 g/mol | 226.72 g/mol |
| LogP (Predicted) | 1.8–2.5 (moderate lipophilicity) | 1.2–1.5 (higher polarity) | 2.5–3.0 (high lipophilicity) |
| Solubility (Water) | High (due to hydrochloride) | Moderate | Low |
| Hydrogen Bond Acceptors | 5 | 6 | 3 |
Q & A
Basic: What synthetic strategies are employed to prepare Methyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate hydrochloride?
Answer:
The synthesis typically involves coupling a thiazole amine derivative with a substituted benzoate ester. A plausible route includes:
Thiazole intermediate preparation : React 2-aminothiazole with a benzyl halide under nucleophilic substitution conditions.
Esterification : Introduce the methyl benzoate group via alkylation or Mitsunobu reaction, ensuring regioselectivity.
Hydrochloride salt formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.
Purification is achieved via recrystallization or column chromatography. Catalogs listing the compound (CAS: 1235440-80-8) suggest commercial availability, but lab-scale synthesis requires optimization of reaction time, temperature, and stoichiometry .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
Key methods include:
- NMR spectroscopy :
- ¹H/¹³C NMR : Identify protons on the thiazole ring (δ 6.5–7.5 ppm) and methyl benzoate (δ 3.8–4.2 ppm for ester CH₃). Aromatic protons in the benzoate ring appear as multiplet signals (δ 7.3–8.0 ppm).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity.
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (expected m/z: ~282.07 for C₁₂H₁₃N₂O₂S·HCl).
- IR spectroscopy : Detect NH₂ stretches (~3300 cm⁻¹) and ester C=O (~1700 cm⁻¹).
Reference data for structurally related thiazole derivatives (e.g., IR and NMR in ) guide interpretation .
Basic: How is purity assessed for this hydrochloride salt?
Answer:
- HPLC : Use a reverse-phase C18 column with a mobile phase of acetonitrile/water (0.1% TFA). Monitor UV absorption at 254 nm. A single peak with >95% area indicates high purity .
- Elemental analysis : Compare experimental C, H, N, S, and Cl percentages with theoretical values (e.g., C: 47.30%, H: 4.30%, N: 9.20%, S: 10.52%, Cl: 11.65%).
- TLC : Employ silica gel plates with ethyl acetate/hexane (1:1); Rf ~0.5 under UV visualization.
Advanced: How to address discrepancies between experimental and theoretical elemental analysis data?
Answer:
Discrepancies often arise from:
Incomplete salt formation : Verify HCl stoichiometry via titration or ion chromatography.
Hydrate formation : Perform thermogravimetric analysis (TGA) to detect water loss.
Impurities : Use preparative HPLC to isolate minor components for structural elucidation.
For example, highlights validation of compound purity by comparing calculated vs. observed elemental composition, requiring iterative recrystallization to eliminate impurities .
Advanced: How to design analogs for structure-activity relationship (SAR) studies?
Answer:
Focus on modifying:
Thiazole moiety : Substitute the 2-amino group with alkyl or aryl groups to alter electronic properties.
Benzoate ester : Replace methyl with ethyl or tert-butyl to study steric effects.
Linker flexibility : Vary the methylene spacer length between thiazole and benzoate.
demonstrates the synthesis of thiazole-triazole hybrids via click chemistry, providing a template for analog design . Computational docking (e.g., AutoDock Vina) predicts binding affinities by aligning derivatives with target proteins (e.g., kinases), as shown in ’s docking poses .
Advanced: What strategies resolve conflicting crystallographic data during structure determination?
Answer:
- Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine twinning parameters .
- Disordered solvent : Apply SQUEEZE (PLATON) to model diffuse electron density.
- High thermal motion : Collect low-temperature (100 K) data to improve resolution.
While details SHELX’s role in small-molecule refinement, direct crystallographic data for this compound is absent in the evidence, necessitating analogous protocols for thiazole derivatives .
Basic: What are the solubility and stability profiles of this compound?
Answer:
- Solubility : Freely soluble in DMSO and methanol; sparingly soluble in water (hydrochloride salt enhances aqueous solubility).
- Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent hygroscopic degradation. Avoid prolonged exposure to light, as thiazoles are prone to photolytic decomposition .
Advanced: How to validate biological activity through in vitro assays?
Answer:
Enzyme inhibition : Test against target enzymes (e.g., kinases) using fluorescence-based assays (IC₅₀ determination).
Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines.
Control experiments : Compare with known inhibitors (e.g., staurosporine) and include vehicle controls.
’s pharmacological evaluation of thiazole derivatives provides a methodological framework .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
